molecular formula C14H8Cl2N2OS2 B3868847 3,6-dichloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide

3,6-dichloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide

Cat. No. B3868847
M. Wt: 355.3 g/mol
InChI Key: YDXSEHYWJIEYFQ-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-dichloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide, also known as TBC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. TBC belongs to the family of benzothiophene derivatives, which are known for their diverse biological and pharmacological activities.

Scientific Research Applications

3,6-dichloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide has shown promising results in various scientific research applications. One of the most significant applications of 3,6-dichloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide is its potential as an anticancer agent. Studies have shown that 3,6-dichloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide can induce apoptosis (programmed cell death) in cancer cells by targeting the mitochondria, which leads to the release of cytochrome c and activation of caspase-3. Moreover, 3,6-dichloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Another potential application of 3,6-dichloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide is in the field of agriculture. 3,6-dichloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide has been found to possess strong antifungal activity against various plant pathogens, including Fusarium oxysporum and Botrytis cinerea. Furthermore, 3,6-dichloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide has been shown to enhance the growth and yield of crops such as tomato and cucumber by promoting root development and increasing nutrient uptake.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide is not fully understood, but it is believed to involve the disruption of mitochondrial function and the induction of oxidative stress. 3,6-dichloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide has been found to increase the production of reactive oxygen species (ROS) in cancer cells, which leads to the activation of various signaling pathways that ultimately result in apoptosis. Moreover, 3,6-dichloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide has been shown to inhibit the activity of complex I and II of the mitochondrial electron transport chain, which leads to the disruption of mitochondrial membrane potential and the release of cytochrome c.
Biochemical and Physiological Effects
3,6-dichloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide has been found to have various biochemical and physiological effects. In cancer cells, 3,6-dichloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide has been shown to induce the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins such as Bcl-2. Moreover, 3,6-dichloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide has been found to inhibit the expression of various oncogenes such as c-Myc and cyclin D1, which are involved in cell proliferation and survival.
In plants, 3,6-dichloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide has been shown to induce the expression of various stress-related genes, including those involved in the biosynthesis of abscisic acid (ABA), which is a plant hormone involved in stress response. Moreover, 3,6-dichloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect plants from oxidative stress.

Advantages and Limitations for Lab Experiments

3,6-dichloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide has several advantages and limitations for lab experiments. One of the advantages is its high purity, which allows for accurate and reproducible experiments. Moreover, 3,6-dichloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide is stable under various conditions, which makes it easy to handle and store. However, one of the limitations of 3,6-dichloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide is its low solubility in water, which can make it difficult to dissolve in aqueous solutions. Furthermore, 3,6-dichloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide is relatively expensive compared to other compounds, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on 3,6-dichloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide. One of the directions is to investigate the potential of 3,6-dichloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide as a drug candidate for cancer treatment. Further studies are needed to understand the mechanism of action of 3,6-dichloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide in cancer cells and to evaluate its efficacy and safety in animal models.
Another direction is to explore the potential of 3,6-dichloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide in plant protection. Further studies are needed to investigate the antifungal activity of 3,6-dichloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide against various plant pathogens and to evaluate its efficacy in field trials.
Moreover, the development of new synthetic methods for 3,6-dichloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide and its derivatives could lead to the discovery of novel compounds with improved properties and applications.
Conclusion
In conclusion, 3,6-dichloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide is a synthetic compound that has shown promising results in various scientific research applications. Its potential as an anticancer agent and plant protection agent makes it a valuable compound for further investigation. Moreover, the development of new synthetic methods and the discovery of novel derivatives could lead to the development of new drugs and materials with improved properties.

properties

IUPAC Name

3,6-dichloro-N-[(E)-thiophen-2-ylmethylideneamino]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2OS2/c15-8-3-4-10-11(6-8)21-13(12(10)16)14(19)18-17-7-9-2-1-5-20-9/h1-7H,(H,18,19)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXSEHYWJIEYFQ-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-dichloro-N'-[(E)-thiophen-2-ylmethylidene]-1-benzothiophene-2-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-dichloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide

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